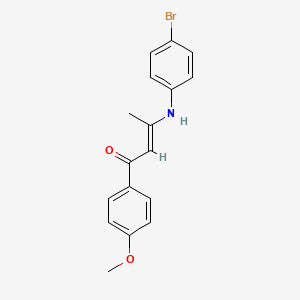
(E)-3-(4-bromoanilino)-1-(4-methoxyphenyl)but-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(4-bromoanilino)-1-(4-methoxyphenyl)but-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-bromoanilino)-1-(4-methoxyphenyl)but-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoaniline and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the production process.
化学反应分析
Types of Reactions
(E)-3-(4-bromoanilino)-1-(4-methoxyphenyl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromoanilino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives with varying functional groups.
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism by which (E)-3-(4-bromoanilino)-1-(4-methoxyphenyl)but-2-en-1-one exerts its effects is primarily related to its interaction with specific molecular targets and pathways. For example, its anticancer activity may involve the inhibition of key enzymes or signaling pathways that are essential for cancer cell proliferation and survival. The compound’s antimicrobial properties could be attributed to its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes.
相似化合物的比较
Similar Compounds
- (E)-3-(4-chloroanilino)-1-(4-methoxyphenyl)but-2-en-1-one
- (E)-3-(4-fluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one
- (E)-3-(4-nitroanilino)-1-(4-methoxyphenyl)but-2-en-1-one
Uniqueness
(E)-3-(4-bromoanilino)-1-(4-methoxyphenyl)but-2-en-1-one is unique due to the presence of the bromoanilino group, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and nitro analogs. The bromo substituent can influence the compound’s electronic properties, making it more suitable for specific applications in medicinal chemistry and material science.
属性
IUPAC Name |
(E)-3-(4-bromoanilino)-1-(4-methoxyphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c1-12(19-15-7-5-14(18)6-8-15)11-17(20)13-3-9-16(21-2)10-4-13/h3-11,19H,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGTYROFKBBKPT-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)OC)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)OC)/NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
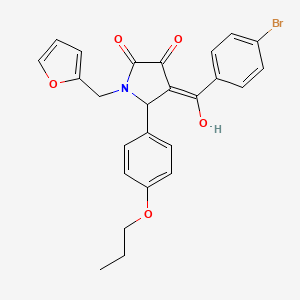
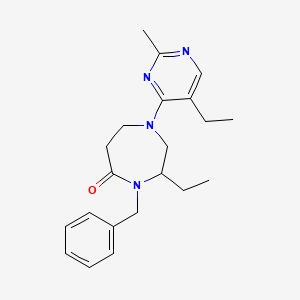

![5-[(2-phenylethyl)amino]-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5332636.png)
![(4aS*,8aR*)-6-[3-(6-oxo-1,6-dihydropyridazin-3-yl)propanoyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5332644.png)
![6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5332647.png)
![N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]ethanamine;hydrochloride](/img/structure/B5332654.png)
![1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5332655.png)
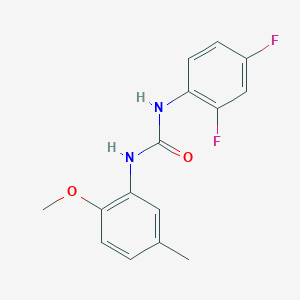

![1-{2-[4-(dimethylamino)-1-azepanyl]-2-oxoethyl}-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5332673.png)
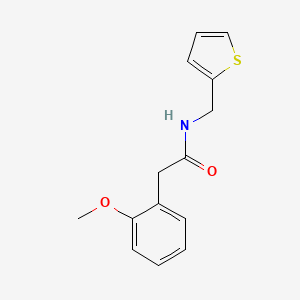

![2-{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B5332701.png)
